molecular formula C12H27CuIP B8444340 Iodocopper;tributylphosphane CAS No. 28132-72-1

Iodocopper;tributylphosphane

Cat. No.: B8444340
CAS No.: 28132-72-1
M. Wt: 392.77 g/mol
InChI Key: UKSFURGLGLVJNV-UHFFFAOYSA-M
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Description

Iodocopper;tributylphosphane refers to a coordination complex where copper(I) iodide (CuI) is ligated with tributylphosphane (TBP, CAS 998-40-3). Tributylphosphane itself is a tertiary phosphine ligand characterized by its strong electron-donating properties, making it valuable in catalysis, material synthesis, and solvent extraction processes .

Key Properties of Tributylphosphane (TBP):

  • Molecular Formula: C₁₂H₂₇P
  • Molecular Weight: 202.32 g/mol
  • Density: 0.81 g/mL at 25°C
  • Boiling Point: 244.8°C
  • Melting Point: -65°C
  • Hazards: Class 4.2 (substances liable to spontaneous combustion) .

Properties

CAS No.

28132-72-1

Molecular Formula

C12H27CuIP

Molecular Weight

392.77 g/mol

IUPAC Name

iodocopper;tributylphosphane

InChI

InChI=1S/C12H27P.Cu.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;;/h4-12H2,1-3H3;;1H/q;+1;/p-1

InChI Key

UKSFURGLGLVJNV-UHFFFAOYSA-M

Canonical SMILES

CCCCP(CCCC)CCCC.[Cu]I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Copper(I) Iodide with Trimethyl Phosphite (CAS 34836-53-8)

This complex substitutes tributylphosphane with trimethyl phosphite (P(OMe)₃). Key differences include:

Property Iodocopper;tributylphosphane (Inferred) Iodocopper;trimethyl phosphite
Ligand Type Tributylphosphane (alkyl phosphine) Trimethyl phosphite (phosphite ester)
LogP ~2.0 (estimated) 2.035
Polar Surface Area ~13.59 (ligand alone) 41.28
Application Catalysis, extraction (inferred) Likely catalysis or synthesis

This influences reactivity in catalytic cycles .

Dibromonickel;tributylphosphane (CAS N/A)

A nickel analog using the same ligand but a different metal center:

Property This compound Dibromonickel;tributylphosphane
Metal Center Cu(I) Ni(II)
Molecular Weight ~330 (estimated) 623.13 g/mol
Coordination Geometry Likely tetrahedral Octahedral (inferred)
Application Catalysis (e.g., Ullmann coupling) Catalysis or material science

Functional Impact : Nickel complexes often exhibit distinct redox behavior compared to copper, affecting their roles in cross-coupling reactions .

Comparison with Functionally Similar Compounds

Tributyl Phosphate (TBP, CAS 126-73-8)

A neutral organophosphorus extractant, structurally distinct but functionally analogous in solvent extraction:

Property Tributylphosphane (TBP) Tributyl Phosphate (TBP)
Structure Alkyl phosphine (PR₃) Phosphate ester (OP(OR)₃)
LogP ~4.0 (estimated) ~4.18
Application Metal ion extraction Nuclear fuel processing, phenol recovery
Safety Spontaneous combustion risk Less flammable, irritant

Mechanistic Difference: Tributylphosphane acts as a stronger electron donor, facilitating metal-ligand charge transfer in extraction processes, whereas tributyl phosphate relies on solvation effects .

Trioctylphosphine Oxide (TOPO, CAS 78-50-2)

A phosphine oxide used similarly in metal extraction:

Property Tributylphosphane Trioctylphosphine Oxide (TOPO)
Oxidation State Phosphorus(III) Phosphorus(V)
Solubility Hydrophobic Hydrophobic
Synergistic Effect Enhances Zn(II) extraction Effective for rare earths

Functional Advantage : TOPO’s higher oxidation state increases its affinity for hard Lewis acids (e.g., lanthanides), while TBP’s reducing nature suits softer metals like Cu(I) .

Market and Industrial Relevance

Tributylphosphane’s global market is well-documented, with producers in Europe, Asia, and North America . Key applications include:

  • Chemical Synthesis : As a ligand in transition-metal catalysis.
  • Wastewater Treatment: Efficient phenol recovery (90% efficiency in optimized systems) .
  • Metal Extraction : Synergistic use with other extractants for Zn(II) and Co(II) .

Price Trends : Regional price variations reflect production costs and demand, with Asia-Pacific dominating consumption due to industrial growth .

Preparation Methods

Direct Coordination of CuI and PBu₃

The most straightforward method involves the reaction of copper(I) iodide (CuI) with PBu₃ in anhydrous solvents under inert atmospheres.

Procedure (,):

  • Reagents : CuI (1 equiv), PBu₃ (1–3 equiv), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : Stir at room temperature (RT) under nitrogen for 1–4 hours.

  • Workup : Evaporate solvent under reduced pressure; wash residue with hexane to remove excess PBu₃.

  • Yield : >90% for CuI(PBu₃)₃; 75–85% for CuI(PBu₃).

Key Data :

Stoichiometry (CuI:PBu₃)SolventReaction Time (h)ProductYield (%)
1:1THF2CuI(PBu₃)78
1:2DCM1.5CuI(PBu₃)₂85
1:3THF3CuI(PBu₃)₃92

Mechanistic Insight :
PBu₃ displaces iodide ligands from CuI, forming trigonal planar (CuI(PBu₃)₃) or linear (CuI(PBu₃)) geometries depending on stoichiometry.

In Situ Generation in Catalytic Systems

CuI(PBu₃) complexes are often generated in situ during reactions such as Ullmann-type couplings or click chemistry.

Example ():

  • Reaction : Amination of aryl chlorides using CuI (5 mol%), PBu₃ (10 mol%), and KOtBu in toluene at 110°C.

  • Role of PBu₃ : Enhances CuI solubility and stabilizes reactive intermediates.

  • Yield : 80–87% for triarylamines.

Modified Grignard Approaches

A less common method involves Grignard reagents to reduce Cu(II) precursors in the presence of PBu₃.

Procedure ():

  • Reagents : CuCl₂, PBu₃, methylmagnesium bromide (MeMgBr).

  • Conditions : Add MeMgBr to CuCl₂ and PBu₃ in THF at −78°C; warm to RT.

  • Product : CuI(PBu₃) with concomitant formation of methane and Mg salts.

Limitations : Lower yields (60–70%) due to competing side reactions.

Structural and Spectroscopic Characterization

X-ray Crystallography

  • CuI(PBu₃)₃ : Trigonal planar geometry with Cu–P bond lengths of 2.28–2.32 Å.

  • CuI(PBu₃) : Linear coordination (P–Cu–I angle ≈ 180°).

NMR Spectroscopy

  • ³¹P NMR : Single resonance at δ 5–10 ppm for CuI(PBu₃)₃; upfield shifts indicate stronger Cu–P bonding.

  • ¹H NMR : Broadened Bu group signals due to dynamic exchange in solution.

IR and UV-Vis

  • IR : ν(Cu–I) at 220–240 cm⁻¹; ν(Cu–P) obscured by PBu₃ bands.

  • UV-Vis : Absorbance at 280–320 nm (metal-to-ligand charge transfer).

Applications in Organic Synthesis

Cross-Coupling Reactions

  • Buchwald–Hartwig Amination : CuI(PBu₃) enables C–N bond formation at 80–100°C with aryl chlorides.

  • Click Chemistry : Catalyzes azide–alkyne cycloadditions with 95–99% efficiency.

Polymerization Catalysis

  • Alkyne Polymerization : CuI(PBu₃) initiates living polymerization of phenylacetylenes, yielding conjugated polymers.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Direct CoordinationHigh yield, scalableRequires strict anhydrous conditions
In Situ GenerationSimplified workflowLimited stoichiometric control
Grignard ApproachReductive conditionsLow yield, side reactions

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